molecular formula C20H15ClN4O3S3 B11288569 N-(3-chloro-4-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

N-(3-chloro-4-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

Cat. No.: B11288569
M. Wt: 491.0 g/mol
InChI Key: CSUMWGCKKHZJQO-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazolopyrimidine core, a phenyl group, and a chloro-methoxyphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide typically involves multiple steps:

    Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazolopyrimidine ring.

    Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.

    Attachment of the Chloro-Methoxyphenyl Moiety: This step involves the reaction of the intermediate with 3-chloro-4-methoxyaniline under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: The compound can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide: is similar to other thiazolopyrimidine derivatives, such as:

Uniqueness

  • Structural Features : The presence of the chloro-methoxyphenyl moiety and the specific arrangement of functional groups make it unique.
  • Biological Activity : Its potential biological activities may differ from other similar compounds, making it a valuable subject for further research.

Properties

Molecular Formula

C20H15ClN4O3S3

Molecular Weight

491.0 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H15ClN4O3S3/c1-28-14-8-7-11(9-13(14)21)22-15(26)10-30-19-23-17-16(18(27)24-19)31-20(29)25(17)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,22,26)(H,23,24,27)

InChI Key

CSUMWGCKKHZJQO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4)Cl

Origin of Product

United States

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